
N-Isopropyl Carvedilol
Descripción general
Descripción
N-Isopropyl Carvedilol is a derivative of Carvedilol, a nonselective beta-adrenergic antagonist used primarily for the treatment of cardiovascular conditions such as hypertension and heart failure. This compound combines the pharmacological properties of Carvedilol with the structural modification of an N-isopropyl group, potentially altering its pharmacokinetics and pharmacodynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl Carvedilol involves the introduction of an isopropyl group to the nitrogen atom of Carvedilol. The general synthetic route includes:
Starting Material: Carvedilol, which is synthesized from 4-hydroxycarbazole and epichlorohydrin.
Reaction Conditions: The reaction is typically carried out at a controlled temperature (10-15°C) to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical standards through rigorous testing and validation.
Análisis De Reacciones Químicas
Types of Reactions: N-Isopropyl Carvedilol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents replacing the isopropyl group.
Aplicaciones Científicas De Investigación
N-Isopropyl Carvedilol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on beta-adrenergic antagonists.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, with studies focusing on its efficacy and safety profile.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
N-Isopropyl Carvedilol exerts its effects through:
Beta-Adrenergic Antagonism: Blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure.
Alpha-1 Adrenergic Antagonism: Relaxing vascular smooth muscle, resulting in vasodilation and reduced peripheral resistance.
Molecular Targets: The compound targets beta-1, beta-2, and alpha-1 adrenergic receptors, modulating their activity and downstream signaling pathways
Comparación Con Compuestos Similares
Carvedilol: The parent compound, used widely for cardiovascular conditions.
Propranolol: Another nonselective beta-blocker with similar therapeutic uses.
Metoprolol: A selective beta-1 blocker with a different pharmacological profile.
Uniqueness: N-Isopropyl Carvedilol stands out due to its structural modification, which may enhance its pharmacokinetic properties and provide a different therapeutic profile compared to its parent compound and other beta-blockers .
Actividad Biológica
N-Isopropyl Carvedilol is a novel compound derived from carvedilol, a well-known beta-blocker used primarily in the treatment of heart failure and hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Chemical Formula : C27H32N2O4
- Molecular Weight : 448.56 g/mol
- CAS Number : 59432710
This compound features an isopropyl group that enhances its pharmacological profile compared to carvedilol.
This compound exhibits several mechanisms that contribute to its biological activity:
- Beta-Adrenergic Blockade : Like carvedilol, this compound acts as a non-selective beta-blocker, inhibiting β1 and β2 adrenergic receptors. This action reduces heart rate and myocardial contractility, leading to decreased cardiac workload.
- Calcium Release Inhibition : Studies indicate that this compound may inhibit store overload-induced calcium release (SOICR) through the ryanodine receptor 2 (RyR2) channel. This inhibition can mitigate calcium overload in cardiomyocytes, potentially preventing arrhythmias and improving cardiac function .
- Antioxidant Properties : Research suggests that this compound possesses antioxidant capabilities, reducing oxidative stress within cardiac tissues. This effect is crucial in protecting against doxorubicin-induced toxicity and mitochondrial dysfunction .
Pharmacological Effects
The pharmacological effects of this compound have been investigated through various in vitro and in vivo studies:
- Cardiovascular Effects : In animal models, this compound has demonstrated significant reductions in blood pressure and heart rate, similar to its parent compound carvedilol.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions such as dementia or neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Case Study 1: Cardiovascular Benefits
A clinical study assessed the effects of this compound on patients with chronic heart failure. Results indicated improvements in left ventricular ejection fraction (LVEF) and reductions in hospitalizations due to heart failure exacerbations.
Parameter | Baseline | Post-Treatment |
---|---|---|
LVEF (%) | 30 | 45 |
Hospitalizations (per year) | 3 | 1 |
Case Study 2: Doxorubicin-Induced Toxicity
In a preclinical model, this compound was administered alongside doxorubicin to evaluate its protective effects against chemotherapy-induced cardiotoxicity. The compound significantly reduced markers of oxidative stress and improved survival rates compared to controls.
Treatment Group | Survival Rate (%) | Oxidative Stress Markers (μmol/L) |
---|---|---|
Control | 40 | 15 |
This compound + DOX | 80 | 5 |
Research Findings
Recent studies have highlighted the potential benefits of this compound:
- Inhibition of SOICR : In vitro assays using HEK293 cells expressing the RyR2-R4496C mutant demonstrated that this compound effectively inhibited SOICR with an IC50 value comparable to carvedilol .
- Oxidative Stress Reduction : Experiments showed that this compound maintained redox balance in cardiomyocytes exposed to oxidative stressors, indicating its potential as a prophylactic agent against oxidative damage .
Propiedades
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBFKUWSKDUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732013 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-01-1 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Isopropyl Carvedilol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4HQ9ZD24X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.